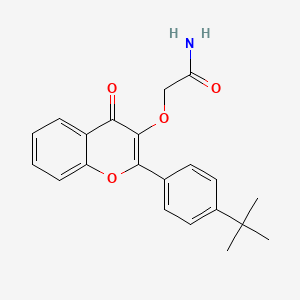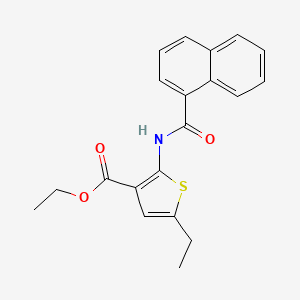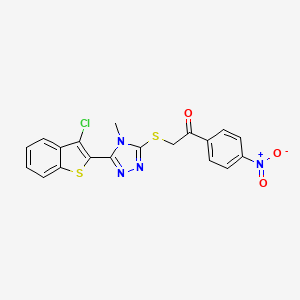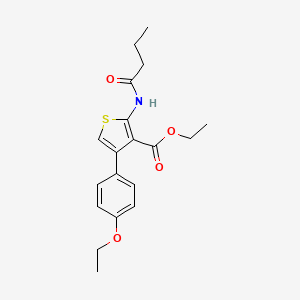![molecular formula C20H26N2O4 B3582370 7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate](/img/structure/B3582370.png)
7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate
Overview
Description
7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with diethylcarbamoyl and carbamate groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and industry.
Mechanism of Action
Target of Action
Naphthalene-2,7-diyl bis(diethylcarbamate) is a complex compound that has been used in the synthesis of aromatic poly(ester amide)s . The primary targets of this compound are the aromatic dicarboxylic acids used in the synthesis process .
Mode of Action
The compound interacts with its targets through a process known as phosphorylation polyamidation . This involves the condensation of 2,7-dihydroxynaphthalene with 4-nitrobenzoyl chloride and 3-nitrobenzoyl chloride, followed by catalytic hydrogenation . The resulting diamino-diesters then interact with various aromatic dicarboxylic acids to form the poly(ester amide)s .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of poly(ester amide)s . These polymers have inherent viscosities of 0.49–0.97 and 0.36–0.73 dL g−1, indicating their potential for use in high-performance materials .
Result of Action
The result of the compound’s action is the formation of poly(ester amide)s that have a range of useful properties. Some of these polymers can be cast into transparent, flexible, and tough films . They also display discernible glass transitions between 187 and 237 ◦C in the DSC traces and show insignificant decomposition below 400 ◦C in nitrogen or air .
Action Environment
The action of Naphthalene-2,7-diyl bis(diethylcarbamate) can be influenced by various environmental factors. For instance, the solubility of the resulting poly(ester amide)s can be affected by the nature of the dicarboxylic acids used in the synthesis process . Poly(ester amide)s derived from rigid dicarboxylic acids such as terephthalic acid, 4,4’-biphenyldicarboxylic acid, 2,6-naphthalenedicarboxylic acid and 4,4’-sulfonyldibenzoic acid were semicrystalline and showed less solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate typically involves multiple steps. One common method includes the reaction of naphthalene-2-ol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 7-[(diethylcarbamoyl)oxy]naphthalen-2-ol, which is then further reacted with N,N-diethylcarbamate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or diethylcarbamoyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, reduced naphthalene derivatives, and various substituted carbamates.
Scientific Research Applications
7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Cetylpyridinium chloride and domiphen bromide: Investigated for their antimicrobial properties.
Uniqueness
7-[(diethylcarbamoyl)oxy]naphthalen-2-yl N,N-diethylcarbamate stands out due to its specific structural features and potential for diverse applications. Unlike some similar compounds, it offers a unique combination of chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
[7-(diethylcarbamoyloxy)naphthalen-2-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-5-21(6-2)19(23)25-17-11-9-15-10-12-18(14-16(15)13-17)26-20(24)22(7-3)8-4/h9-14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLYJURPYAOZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3582291.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3582307.png)
![ethyl 5-acetyl-2-{[(2-bromo-4-propylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3582311.png)

![4-ethyl 2-isopropyl 5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3582327.png)
![ethyl 2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3582335.png)
![3-{[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid](/img/structure/B3582348.png)
![[3-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate](/img/structure/B3582367.png)
![5-allyl-8-anilino-2,3-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B3582373.png)

![Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B3582385.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3582398.png)
